Cas no 2091686-07-4 (2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile)

2-(4-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a versatile heterocyclic compound featuring a chloromethyl and trifluoromethyl-substituted pyrazole core linked to an acetonitrile group. Its structural properties, including the reactive chloromethyl moiety and electron-withdrawing trifluoromethyl group, make it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both nitrile and chloro functionalities allows for further derivatization, enabling the construction of complex molecular frameworks. This compound is particularly useful in nucleophilic substitution reactions and cyclization processes, offering synthetic flexibility for fine chemical applications. Its stability and well-defined reactivity profile ensure consistent performance in controlled reaction conditions.
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile structure
2091686-07-4 structure
Product name:2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
CAS No:2091686-07-4
MF:C7H5ClF3N3
Molecular Weight:223.582910299301
CID:5722945
PubChem ID:121213368

2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-[4-(chloromethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
    • AKOS026723835
    • F2198-4864
    • 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
    • 2091686-07-4
    • 1H-Pyrazole-1-acetonitrile, 4-(chloromethyl)-3-(trifluoromethyl)-
    • インチ: 1S/C7H5ClF3N3/c8-3-5-4-14(2-1-12)13-6(5)7(9,10)11/h4H,2-3H2
    • InChIKey: QHODXQIUTWKOLT-UHFFFAOYSA-N
    • SMILES: ClCC1=CN(CC#N)N=C1C(F)(F)F

計算された属性

  • 精确分子量: 223.0124094g/mol
  • 同位素质量: 223.0124094g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

  • 密度みつど: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 296.0±40.0 °C(Predicted)
  • 酸度系数(pKa): -2.62±0.10(Predicted)

2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2198-4864-1g
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2091686-07-4 95%+
1g
$466.0 2023-09-06
TRC
C174271-500mg
2-(4-(chloromethyl)-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile
2091686-07-4
500mg
$ 435.00 2022-06-01
TRC
C174271-1g
2-(4-(chloromethyl)-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile
2091686-07-4
1g
$ 660.00 2022-06-01
Life Chemicals
F2198-4864-5g
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2091686-07-4 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2198-4864-0.25g
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2091686-07-4 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-4864-10g
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2091686-07-4 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2198-4864-0.5g
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2091686-07-4 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-4864-2.5g
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2091686-07-4 95%+
2.5g
$932.0 2023-09-06
TRC
C174271-100mg
2-(4-(chloromethyl)-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile
2091686-07-4
100mg
$ 115.00 2022-06-01

2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 関連文献

2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrileに関する追加情報

Introduction to 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2091686-07-4)

2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile, with the CAS number 2091686-07-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloromethyl group and a trifluoromethyl-substituted pyrazole ring, which contribute to its potential applications in drug discovery and development.

The chemical structure of 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is particularly noteworthy due to the presence of the trifluoromethyl group, which is known for its electron-withdrawing properties and metabolic stability. These characteristics make it an attractive candidate for the design of novel therapeutic agents, especially in areas such as oncology, neurology, and infectious diseases.

Recent studies have highlighted the potential of 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile as a lead compound in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent inhibitory activity against specific kinases involved in cancer cell proliferation. The researchers found that the chloromethyl group plays a crucial role in enhancing the compound's binding affinity to the target protein, thereby improving its efficacy.

In addition to its anti-cancer properties, 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has also shown promise in neurodegenerative disease research. A study conducted by a team at Harvard University explored the compound's ability to modulate specific neurotransmitter receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The results indicated that the compound could effectively cross the blood-brain barrier and exert neuroprotective effects, making it a valuable candidate for further investigation.

The synthetic route for 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has been well-documented in the literature. One common approach involves the reaction of 3-trifluoromethylpyrazole with chloroacetonitrile under appropriate conditions. This method provides high yields and purity, making it suitable for large-scale production. The ease of synthesis and availability of starting materials further enhance the compound's appeal for pharmaceutical applications.

In terms of safety and toxicity, preliminary studies have shown that 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety assessments are essential before advancing to clinical trials. Ongoing research is focused on optimizing the compound's pharmacokinetic properties and evaluating its long-term safety profile.

The potential applications of 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile extend beyond traditional drug discovery. Its unique chemical structure makes it an excellent candidate for use in chemical biology studies, where it can be employed as a tool compound to probe biological pathways and mechanisms. For example, researchers at Stanford University have utilized this compound to investigate signaling pathways involved in cell migration and tissue repair.

In conclusion, 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2091686-07-4) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential therapeutic benefits, make it an exciting area of ongoing investigation. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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